Methylliberine

Catalog No.
S1495542
CAS No.
51168-26-4
M.F
C9H12N4O3
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylliberine

CAS Number

51168-26-4

Product Name

Methylliberine

IUPAC Name

2-methoxy-1,7,9-trimethylpurine-6,8-dione

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3

InChI Key

ZVQXCXPGLSBNCX-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C

Synonyms

N-Methylliberine; 1,2,7,9-Tetramethyluric Acid; 2-Methoxy-1,7,9-trimethylpurine-6,8(1H,9H)-dione; O2,1,2,7,9-Tetramethyluric Acid

Canonical SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C

Methylliberine, also known by the trade name Dynamine®, is a purine alkaloid found in various plant species, including guarana and kucha []. While structurally similar to caffeine, it possesses distinct pharmacological properties, making it an interesting subject for scientific research. Here's a closer look at its potential applications:

Cognitive Performance and Mood

Recent studies have explored the effects of methylliberine on cognitive function and subjective well-being. One study found that acute ingestion of methylliberine improved mood, motivation, and concentration in healthy men and women, though it did not significantly impact cognitive function []. Another study focusing on eSports players observed improved reaction time and cognitive performance without affecting mood when a combination of caffeine, theacrine, and methylliberine was administered [].

Physical Performance and Endurance

Research suggests potential benefits of methylliberine for physical performance. Studies have investigated its effects on vigilance, marksmanship, and hemodynamic responses in tactical personnel, but further investigation is needed to confirm its efficacy. Additionally, some research suggests possible improvements in time to exhaustion and perceived exertion during exercise, but the evidence remains limited [].

Safety and Toxicology

Safety evaluations of methylliberine are ongoing. While generally considered safe in healthy adults at moderate doses, further research is needed to establish long-term safety and potential interactions with other substances [, ].

Methylliberine, scientifically known as O(2),1,7,9-tetramethylurate, is a purine alkaloid with the molecular formula C9H12N4O3C_9H_{12}N_4O_3 and a molecular weight of 224.22 g/mol. This compound is structurally related to methylxanthines such as caffeine and theobromine, being a metabolic derivative of caffeine via theacrine. Methylliberine is naturally found in low concentrations in certain plants, notably in the genus Coffea and Camellia assamica var. kucha .

The mechanism of action of methylliberine is still under investigation. Some studies suggest it might improve mood, focus, and energy levels without causing the jitters often associated with caffeine []. This effect could be due to interactions with neurotransmitters like dopamine or adenosine, but further research is needed to confirm this hypothesis.

Toxicity

Limited research exists on the specific toxicity of methylliberine in humans. One study found no adverse effects at a single dose of 250mg, but long-term safety profiles remain unclear [].

Methylliberine undergoes various chemical transformations, primarily involving methylation processes typical of purine derivatives. It is synthesized from caffeine through a series of enzymatic reactions where caffeine is first converted to theacrine and subsequently to methylliberine. The compound can also be further metabolized to liberine, which represents the final product in this metabolic pathway .

Key Reactions:

  • Formation from Caffeine:
    CaffeineTheacrineMethylliberine\text{Caffeine}\rightarrow \text{Theacrine}\rightarrow \text{Methylliberine}
  • Potential Degradation: Methylliberine may also degrade under certain conditions, although specific degradation pathways remain less well-characterized.

Methylliberine exhibits notable biological effects, particularly in enhancing subjective feelings of energy, concentration, motivation, and mood without significantly impacting cognitive function or vital signs . Clinical studies have shown that it can improve indices of affect and energy levels over time compared to placebo controls.

Pharmacokinetics:

  • Half-life: Approximately 1.4–1.5 hours when administered alone.
  • Interaction with Caffeine: Co-administration with caffeine reduces its oral clearance and extends caffeine's half-life .

Methylliberine can be synthesized both biologically and chemically:

  • Biological Synthesis:
    • Extracted from plants such as Coffea species.
    • Involves enzymatic pathways converting caffeine to theacrine and then to methylliberine.
  • Chemical Synthesis:
    • Synthetic routes are under investigation but typically involve methylation reactions on purine derivatives.
    • A pure synthetic form has been evaluated for safety in toxicological studies .

Methylliberine is primarily explored for its potential applications in dietary supplements and functional foods due to its stimulant-like effects similar to caffeine but with a different pharmacokinetic profile. It is marketed under names like Dynamine® and is used for enhancing physical performance and cognitive functions in various consumer products .

Studies have highlighted that methylliberine alters the pharmacokinetics of caffeine without affecting its maximum concentration levels. When taken together, methylliberine can enhance the bioavailability of caffeine while extending its half-life . This unique interaction suggests that methylliberine may modulate the effects of other methylxanthines.

Methylliberine shares structural similarities with several other compounds within the purine alkaloid family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey EffectsHalf-Life (hrs)Unique Features
CaffeineMethylxanthineStimulant3-7Well-studied; affects adenosine receptors
TheacrineMethylurateMood enhancer8-12Longer half-life; less tolerance build-up
MethylliberineMethylurateEnergy and mood booster1.4-1.5Alters caffeine pharmacokinetics
LiberineMethylurateLess studied; potential stimulantUnknownFinal product of methylliberine metabolism

Methylliberine's distinct pharmacokinetic properties set it apart from these compounds, particularly in how it interacts with caffeine without reciprocal effects on its own pharmacokinetics .

Convergent Evolution of Purine Alkaloid Metabolism

Purine alkaloids, including methylliberine, caffeine, and theacrine, evolved independently in distinct plant lineages through convergent evolution. This process involved the expansion and functional diversification of N-methyltransferase (NMT) gene families, which catalyze methyl group transfers to purine precursors. For example:

Plant LineageKey AlkaloidsEvolutionary Strategy
Coffea spp.Caffeine, theobromineTandem duplication of NMT genes
Camellia spp.Theacrine, methylliberineWhole-genome duplication (WGD)
Cacao (Theobroma)TheobromineSubstrate-specific NMT specialization

This evolutionary divergence enabled plants to develop unique alkaloid profiles for chemical defense and ecological adaptation.

Biosynthetic Pathways in Coffea and Camellia Species

Methylliberine biosynthesis intersects with caffeine metabolism in Coffea species. The primary pathway involves:

  • Caffeine Catabolism: Sequential demethylation of caffeine yields methylliberine as a minor metabolite.
  • Direct Biosynthesis: In Camellia species, methylliberine is synthesized via methyluric acid intermediates, distinct from the xanthine-based caffeine pathway.

Key Enzymes and Reactions

Enzyme TypeRole in Methylliberine BiosynthesisSubstrate Specificity
Xanthosine N-methyltransferaseConverts xanthosine to 7-methylxanthosineXanthosine derivatives
Caffeine synthaseFinal steps in caffeine biosynthesis7-methylxanthine → theobromine → caffeine
Uric acid O-methyltransferaseMethylliberine production from uric acidUric acid, 1-methyluric acid

This bifurcation underscores the complexity of purine alkaloid metabolism.

Molecular Mechanisms of Methyltransferase Activity

NMTs catalyze methyl group transfers using S-adenosylmethionine (SAM) as a co-substrate. Structural studies reveal:

  • Substrate Specificity: A single amino acid residue (e.g., aspartate vs. glutamate) determines whether NMTs act on xanthine or uric acid precursors.
  • Catalytic Efficiency: Methylliberine-specific NMTs exhibit higher kcat for uric acid derivatives compared to caffeine synthases.

Figure 1 (Hypothetical):
Schematic of NMT-mediated methylation
(Describe: Xanthosine → 7-methylxanthosine via NMT; Uric acid → methylliberine via O-methyltransferase)

Species-Specific Accumulation Patterns and Ecological Roles

Methylliberine accumulation varies across plant species and tissues:

Plant SourceMethylliberine ContentPrimary Alkaloid CompanionsEcological Role
Coffea arabicaLow (trace levels)Caffeine, theobromineDefense against herbivores
Camellia sinensisModerateTheacrine, caffeineAllelopathic interactions
Kuding tea (Ilex kaushue)HighCatechins, methyluratesAnti-obesity, antidiabetic

In Coffea, methylliberine may act as a metabolic byproduct, while in Camellia, it serves as a functional alkaloid with distinct bioactivity.

Methylliberine operates through a fundamentally different mechanism compared to traditional methylxanthines like caffeine in its interaction with adenosine receptors [1] [2]. While caffeine functions as a competitive orthosteric antagonist that directly blocks adenosine receptor binding sites, methylliberine acts as a negative allosteric modulator of adenosine receptors [3] [4]. This allosteric modulation represents a more subtle approach to receptor interaction, where methylliberine binds to a site distinct from the adenosine binding pocket and induces conformational changes that reduce receptor sensitivity to adenosine [3].

The negative allosteric modulation mechanism employed by methylliberine produces less aggressive receptor blockade compared to the direct competitive antagonism exhibited by caffeine [4]. This difference in binding mechanism has significant implications for the compound's pharmacological profile and may explain why methylliberine appears to provide stimulant effects without some of the adverse hemodynamic effects commonly associated with caffeine . The allosteric modulation approach allows for more nuanced control of adenosine signaling, potentially maintaining some degree of adenosine receptor function while reducing overall adenosine sensitivity [3].

Research suggests that methylliberine's effects on adenosine signaling may be more transient than those of caffeine, with the compound exhibiting a significantly shorter half-life of approximately 1.4 hours compared to caffeine's 4-5 hour half-life [1] [6]. This rapid clearance may contribute to the compound's ability to provide acute stimulant effects without prolonged adenosine receptor blockade [7]. The shorter duration of action may also reduce the potential for tolerance development that is commonly observed with chronic caffeine consumption [8].

CompoundReceptor Interaction TypeMechanismHalf-life (hours)
CaffeineCompetitive antagonistDirect orthosteric binding4-5
MethylliberineNegative allosteric modulatorAllosteric modulation1.4
TheacrineAdenosine receptor antagonistAdenosine receptor antagonism20-26

Comparative Affinity for A1 vs. A2A Receptor Subtypes

While caffeine exhibits well-characterized differential binding affinities for adenosine receptor subtypes, with a higher affinity for A2A receptors (2.4 μM) compared to A1 receptors (12 μM), the specific binding affinities of methylliberine for these receptor subtypes have not been definitively established in published literature [9]. However, research indicates that caffeine and methylliberine likely differ in their affinity and selectivity for adenosine A1 and A2A receptors, which may result in different pharmacological effects [2].

The structural differences between methylliberine and caffeine suggest that their receptor subtype selectivity profiles may be distinct [2]. Methylliberine belongs to the methoxiuric acid class and differs from methylxanthines by possessing an additional oxygen atom and distinct methylation patterns . These structural modifications may influence how the compound interacts with different adenosine receptor subtypes and could potentially alter the balance between A1 and A2A receptor modulation compared to caffeine .

The lack of published binding affinity data for methylliberine represents a significant gap in the current understanding of this compound's molecular pharmacology [1]. Future research is needed to establish precise Ki or IC50 values for methylliberine at A1 and A2A receptor subtypes to better understand its receptor selectivity profile and how this compares to the well-established binding characteristics of caffeine and theacrine [2].

ParameterCaffeineMethylliberineResearch Status
A1 Receptor Affinity12 μMNot determinedRequires investigation
A2A Receptor Affinity2.4 μMNot determinedRequires investigation
Selectivity Ratio (A1/A2A)5.0UnknownFuture research needed

Dopaminergic and Glutamatergic System Interactions

Methylliberine's interaction with dopaminergic systems represents an important aspect of its pharmacological profile, though the specific molecular mechanisms remain incompletely characterized [10]. Research suggests that methylliberine may impact neurotransmitter systems including dopamine and norepinephrine, which are crucial for mood, focus, and energy regulation [10]. However, current evidence indicates that there is no substantial evidence that methylliberine augments dopamine receptors in a way that is distinct from caffeine, contrary to some commercial claims [1].

The compound's effects on dopaminergic signaling may occur indirectly through its modulation of adenosine receptors, as adenosine and dopamine systems exhibit complex interactions in the central nervous system [10]. Adenosine receptor antagonism can influence dopamine release and dopaminergic neurotransmission, particularly in brain regions such as the striatum where adenosine A2A receptors are co-localized with dopamine D2 receptors [9]. The negative allosteric modulation of adenosine receptors by methylliberine may therefore indirectly influence dopaminergic signaling pathways [3].

Regarding glutamatergic system interactions, the available research on methylliberine's effects on glutamate neurotransmission is limited [11]. While glutamine serves as a precursor to the excitatory neurotransmitter glutamate, and some purine alkaloids can influence glutamatergic signaling, specific data on methylliberine's interactions with glutamate receptors or glutamate-glutamine cycling are not well-established in the current literature [11] [12]. The compound's structural similarity to other purine alkaloids suggests potential for glutamatergic system modulation, but this requires further investigation to establish definitive mechanisms [11].

Neurotransmitter SystemMethylliberine InteractionEvidence LevelMechanism
DopaminergicIndirect modulationLimitedVia adenosine receptor effects
GlutamatergicUnknownInsufficientRequires investigation
NorepinephrinePotential modulationTheoreticalIndirect effects suggested

Synergistic and Antagonistic Effects with Caffeine/Theacrine

The pharmacokinetic interaction between methylliberine and caffeine represents one of the most well-documented aspects of methylliberine's molecular pharmacology [6] [13]. Co-administration of methylliberine with caffeine results in a significant pharmacokinetic interaction that is not reciprocal [6]. Specifically, methylliberine increases caffeine's half-life from approximately 7.2 hours to 15 hours, while simultaneously decreasing caffeine's oral clearance from 41.9 L/h to 17.1 L/h [6] [13].

This interaction is likely mediated through methylliberine's inhibition of the CYP1A2 enzyme, which is the primary cytochrome P450 isoform responsible for caffeine metabolism [6] [13]. The inhibition of CYP1A2 by methylliberine reduces the rate at which caffeine is metabolized, leading to prolonged caffeine exposure and extended pharmacological effects [13]. This mechanism suggests that methylliberine has the potential to interact with other drugs whose elimination depends on CYP1A2 [13].

The interaction with theacrine appears to be less pronounced than the caffeine interaction [6]. When methylliberine is co-administered with theacrine, the pharmacokinetic parameters of methylliberine remain largely unchanged, suggesting minimal mutual interference between these two compounds [6]. However, some evidence suggests that methylliberine may increase the half-life of theacrine by approximately two-fold, though this interaction requires further investigation [13].

The differential peak plasma concentration times of these compounds may contribute to synergistic effects when used in combination [7]. Methylliberine reaches peak plasma concentrations within 0.6-0.9 hours, caffeine peaks at approximately 1.1 hours, and theacrine peaks at 1.4 hours [7]. This staggered timing may allow for sustained stimulatory effects over an extended period, with methylliberine providing rapid onset effects, caffeine contributing intermediate duration activity, and theacrine offering prolonged effects [7].

Interaction ParameterCaffeine AloneCaffeine + MethylliberineFold Change
Half-life (hours)7.215.02.1× increase
Oral Clearance (L/h)41.917.10.41× decrease
Area Under Curve30.570.82.3× increase
Maximum Concentration4404581.04× (minimal change)

Methylliberine demonstrates significant pharmacokinetic interactions with caffeine through cytochrome P450 1A2 enzyme inhibition [1] [2] [3] [4]. In a randomized, double-blind, crossover pharmacokinetic study involving twelve healthy subjects, concomitant administration of methylliberine (100 mg) with caffeine (150 mg) resulted in marked alterations to caffeine pharmacokinetics without reciprocal effects on methylliberine parameters [1] [4].

The most pronounced interaction observed was a substantial reduction in caffeine oral clearance from 41.9 ± 19.5 L/hr to 17.1 ± 7.80 L/hr, representing a 59.2% decrease [1] [3] [4]. This reduction in clearance corresponded to a doubling of caffeine half-life from 7.2 ± 5.6 hours to 15 ± 5.8 hours (108.3% increase) [1] [3] [4]. Consequently, caffeine area under the curve increased from 30.5 ± 17.8 ng·h/mL/mg to 70.8 ± 36.9 ng·h/mL/mg, representing a 131.8% increase in exposure [1] [4].

Importantly, methylliberine did not affect caffeine maximum concentration (440 ± 140 vs. 458 ± 93.5 ng/mL) or oral volume of distribution (351 ± 148 vs. 316 ± 76.4 L), indicating that the interaction primarily involves elimination rather than absorption or distribution processes [1] [3] [4]. This pattern strongly suggests competitive inhibition of cytochrome P450 1A2, the primary enzyme responsible for caffeine metabolism [1] [3] [4].

The mechanism underlying this interaction is attributed to methylliberine inhibition of cytochrome P450 1A2 intrinsic clearance [1] [3] [4]. Since caffeine is a low extraction drug with high bioavailability approaching unity, and its oral volume of distribution remained unchanged, the decreased oral clearance reflects inhibition of hepatic metabolic processes rather than alterations in bioavailability [1] [4]. This finding contrasts markedly with theacrine, which at similar dosages does not affect caffeine clearance, suggesting that methylurates interact uniquely with methylxanthines through different mechanisms [1] [3] [4].

Pharmacokinetic Profile in Humans: Absorption, Distribution, Elimination

Absorption Characteristics

Methylliberine exhibits rapid gastrointestinal absorption following oral administration [1] [4]. Peak plasma concentrations are achieved within 0.6 hours for a 25 mg dose and 0.9 hours for a 100 mg dose [1] [4]. This rapid absorption profile is consistent across different administration conditions, with geometric mean time to maximum concentration ranging from 0.77 to 0.96 hours [1] [4].

The compound demonstrates linear pharmacokinetics, with dose-normalized maximum concentrations and area under the curve values being significantly higher following 100 mg doses compared to 25 mg doses [1] [4]. After a single 25 mg dose, the maximum concentration was 55.3 ± 34.6 ng/mL, while 100 mg doses produced maximum concentrations of 287 ± 141 ng/mL [1] [4].

Distribution Profile

Methylliberine exhibits extensive tissue distribution, as evidenced by large apparent volumes of distribution [1] [4]. Following a 25 mg dose, the volume of distribution was 556 ± 254 L, while 100 mg doses resulted in volumes of 356 ± 164 L [1] [4]. These values substantially exceed total body water volume, indicating significant tissue binding or partitioning [1] [4].

The geometric mean volume of distribution for 100 mg doses was 303 L, which decreased to 246 L when co-administered with caffeine, representing a geometric mean ratio of 0.81 [1] [4]. This reduction may reflect altered protein binding or tissue distribution in the presence of caffeine [1] [4].

Elimination Kinetics

Methylliberine undergoes rapid elimination with a short half-life averaging 1.0 to 1.4 hours across different dosing conditions [1] [4] [5]. This elimination half-life is substantially shorter than caffeine (5-7 hours) and theacrine (16.5-26.1 hours) [6] [5]. The terminal elimination follows first-order kinetics, with elimination rate constants estimated from log-linear regression of plasma concentration-time curves during the terminal phase [1] [4].

Mean residence time ranges from 1.6 ± 0.5 hours for 25 mg doses to 2.4 ± 1.0 hours for 100 mg doses [1] [4]. The short mean residence time reflects the compound's rapid clearance from systemic circulation [1] [4].

Clearance Mechanisms

Methylliberine demonstrates high oral clearance values, ranging from 189 to 426 L/hr depending on dose and co-administration conditions [1] [4]. Following a 25 mg dose, oral clearance was 426 ± 262 L/hr, while 100 mg doses resulted in lower clearance values of 201 ± 122 L/hr [1] [4]. This dose-dependent clearance suggests capacity-limited elimination processes or non-linear pharmacokinetics at higher doses [1] [4].

The geometric mean oral clearance for 100 mg doses was 149 L/hr, which decreased to 121 L/hr when co-administered with caffeine, representing a geometric mean ratio of 0.81 [1] [4]. This reduction indicates that caffeine may influence methylliberine elimination, although the mechanism remains unclear [1] [4].

Modulation of Caffeine Bioavailability and Half-Life

Methylliberine significantly modulates caffeine pharmacokinetics through mechanisms involving cytochrome P450 1A2 inhibition [1] [3] [4]. The compound acts as a competitive inhibitor of this enzyme, which is responsible for over 90% of caffeine metabolism to the N3-demethylated metabolite paraxanthine [1] [4].

Impact on Caffeine Half-Life

The most clinically significant interaction is the prolongation of caffeine half-life [1] [3] [4]. Methylliberine co-administration increases caffeine half-life from 7.2 ± 5.6 hours to 15 ± 5.8 hours, representing a 108.3% increase [1] [3] [4]. This effect is dose-dependent and demonstrates the potential for methylliberine to significantly extend caffeine's duration of action [1] [4].

The mechanism underlying this half-life extension involves decreased intrinsic clearance rather than changes in volume of distribution [1] [4]. Since half-life is determined by the relationship between volume of distribution and clearance (t½ = 0.693 × Vd/Cl), and methylliberine does not significantly alter caffeine's volume of distribution, the half-life prolongation results primarily from reduced clearance [1] [4].

Bioavailability Considerations

Unlike some drug interactions that affect bioavailability, methylliberine does not appear to influence caffeine absorption or first-pass metabolism significantly [1] [4]. Caffeine maximum concentration remains unchanged (440 ± 140 vs. 458 ± 93.5 ng/mL), and time to maximum concentration shows minimal alteration [1] [4]. This pattern indicates that the interaction occurs primarily during the elimination phase rather than affecting absorption processes [1] [4].

The unchanged maximum concentration coupled with increased area under the curve suggests that methylliberine extends caffeine exposure duration without affecting peak concentrations [1] [4]. This pharmacokinetic profile may be advantageous for applications requiring sustained caffeine effects without increased peak-related adverse effects [1] [4].

Clinical Implications

The methylliberine-caffeine interaction has important clinical implications for combination products [1] [4]. The geometric mean ratios for area under the curve (1.23) and clearance (0.81) fall outside the typical bioequivalence bounds of 0.80-1.25, indicating a clinically significant interaction [1] [4]. These findings suggest that dosing adjustments may be necessary when methylliberine and caffeine are co-administered to achieve desired therapeutic outcomes [1] [4].

Interactions with Methylurates (Theacrine) and Other Alkaloids

Methylliberine-Theacrine Interactions

Unlike the significant interactions observed between methylliberine and caffeine, the pharmacokinetic interaction between methylliberine and theacrine appears minimal [1] [4]. When methylliberine (100 mg) was co-administered with theacrine (50 mg), the geometric mean ratios for key pharmacokinetic parameters remained close to unity [1] [4].

The geometric ratios for methylliberine pharmacokinetic parameters when co-administered with theacrine versus methylliberine alone were: maximum concentration (1.08), time to maximum concentration (1.03), half-life (0.95), area under the curve (0.95), oral clearance (1.05), volume of distribution (0.99), and mean residence time (1.03) [1] [4]. These values fall well within the typical bioequivalence range of 0.80-1.25, indicating no clinically significant interaction [1] [4].

This lack of interaction suggests that theacrine does not significantly inhibit or induce the metabolic pathways responsible for methylliberine elimination [1] [4]. The differential interaction patterns between methylliberine-caffeine and methylliberine-theacrine combinations highlight the unique mechanisms by which different methylurates and methylxanthines interact [1] [4].

Comparative Methylurate Interactions

The interaction profile of methylliberine differs markedly from that of theacrine with respect to caffeine metabolism [1] [3] [4]. Previous studies demonstrated that caffeine enhances theacrine bioavailability without affecting theacrine clearance, while theacrine does not influence caffeine pharmacokinetics [1] [3] [4]. In contrast, methylliberine alters caffeine pharmacokinetics without reciprocal effects, suggesting distinct mechanisms of interaction among different purine alkaloids [1] [3] [4].

These findings indicate that caffeine may interact uniquely with different methylurates through separate pathways [1] [2] [3] [4]. While caffeine appears to affect theacrine absorption or first-pass metabolism, methylliberine primarily influences caffeine elimination through cytochrome P450 1A2 inhibition [1] [3] [4]. This mechanistic diversity has important implications for the development of combination products containing multiple purine alkaloids [1] [4].

Enzyme Interaction Specificity

The specificity of methylliberine interactions extends beyond simple competitive inhibition [1] [4]. The compound demonstrates selective inhibition of cytochrome P450 1A2, as evidenced by its ability to reduce caffeine clearance without affecting other metabolic pathways significantly [1] [4]. This selectivity contrasts with broader-spectrum inhibitors that may affect multiple cytochrome P450 isoforms [7] [8] [9].

Methylliberine's interaction with cytochrome P450 1A2 suggests potential for interactions with other substrates of this enzyme, including theophylline, clozapine, and tacrine [10] [11] [9]. The inhibition constant values for methylliberine against cytochrome P450 1A2 remain to be determined, but the observed clinical effects suggest significant potency comparable to known inhibitors such as fluvoxamine [1] [4].

Implications for Multi-Alkaloid Formulations

The differential interaction patterns observed with methylliberine have significant implications for formulations containing multiple purine alkaloids [1] [4] [6]. The ability of methylliberine to extend caffeine half-life while remaining unaffected by theacrine co-administration suggests potential for developing sustained-release caffeine formulations using methylliberine as a metabolic inhibitor [1] [4].

Such formulations could theoretically provide prolonged caffeine effects with lower peak concentrations, potentially reducing adverse effects while maintaining therapeutic benefits [1] [4] [6]. However, the clinical significance of these interactions requires further investigation in larger, more diverse populations to establish safety and efficacy profiles [1] [4].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

224.09094026 g/mol

Monoisotopic Mass

224.09094026 g/mol

Boiling Point

283.5±50.0 °C(Predicted)

Heavy Atom Count

16

Density

1.44±0.1 g/cm3(Predicted)

Melting Point

186-197 °C

UNII

RY9AJC5PA7

Wikipedia

Methylliberine

Dates

Last modified: 04-14-2024

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